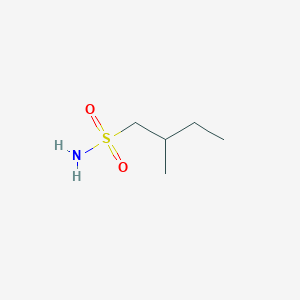

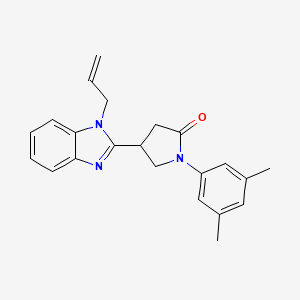

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s reacted. Pyridine compounds can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as other pyridine derivatives, have varying properties .

Aplicaciones Científicas De Investigación

Chiral Derivatization for Enantiomer Resolution

Researchers have synthesized optically active tagging reagents for the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography (HPLC). These reagents, including derivatives similar to "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride," react with amino and hydroxyl functional groups to produce diastereomers. These diastereomers can be resolved by normal-phase chromatography, highlighting the compound's utility in analytical chemistry for chiral resolution purposes (Toyo’oka et al., 1994).

Synthesis of Pyrrolidines

Pyrrolidines, which share structural motifs with "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride," are significant in various biological applications. A study on the synthesis of pyrrolidines via [3+2] cycloaddition showcased their potential for producing biologically active compounds. This research emphasized the role of pyrrolidines in medicinal chemistry, indicating the broader relevance of compounds structurally related to "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride" in drug development and industrial applications, such as dyes or agrochemicals (Żmigrodzka et al., 2022).

Structural and Conformation Studies

The crystal and molecular structure of 1-nitropyrrolidine, closely related to "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride," was examined to understand its conformation and electronic structure. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various scientific domains (Gajda et al., 2016).

Mechanistic Insights into Chemical Reactions

Research into the three-component condensation leading to aminomethylenebisphosphonates provided insights into the reaction mechanisms involving primary amines. This study, while not directly involving "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride," highlights the complexity and utility of reactions involving nitro and amino groups in the synthesis of compounds with potential biological activities (Dabrowska et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNZMOIMXSSVJS-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989058.png)

![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)

![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)